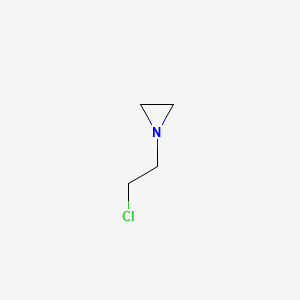
Arsenic triiodide
説明
Arsenic triiodide is an inorganic compound with the chemical formula AsI3 . It is an orange-red solid that readily sublimes . It is a pyramidal molecule that is useful for preparing organoarsenic compounds .
Synthesis Analysis
Arsenic triiodide is prepared by a reaction of arsenic trichloride and potassium iodide . The reaction is as follows: AsCl3 + 3KI → AsI3 + 3 KCl . It has also been used as a synthetic precursor in the preparation of a variety of arsenic compounds .
Molecular Structure Analysis
The molecular weight of Arsenic triiodide is 455.63501 . The IUPAC Standard InChI is InChI=1S/AsI3/c2-1(3)4 and the IUPAC Standard InChIKey is IKIBSPLDJGAHPX-UHFFFAOYSA-N .
Chemical Reactions Analysis
Arsenic triiodide dissolves in water and reacts very slowly to make arsenious acid and hydroiodic acid . The aqueous solution is highly acidic, with a pH of 0.1N solution being 1.1 . It decomposes to arsenic trioxide, elemental arsenic, and iodine when heated in air at 200 °C .
Physical And Chemical Properties Analysis
Arsenic triiodide is an orange-red crystalline solid . It easily sublimes and is soluble in alcohol, ether, and CS2 . It also dissolves in chloroform, benzene, and toluene .
科学的研究の応用
Molecular Structure Analysis
Arsenic triiodide is utilized in molecular structure determination . Its electronic and geometric structures have been studied using techniques like X-ray photoelectron spectroscopy . These studies help understand the valence and core-level electronic structure, ionization dynamics, and associated electron-correlation effects. Such research is crucial for the development of advanced materials and understanding chemical bonding.
Preparation of Organoarsenic Compounds
AsI₃ serves as a precursor for synthesizing organoarsenic compounds . These compounds have applications ranging from pharmaceuticals to agriculture. The ability of arsenic triiodide to readily sublime makes it particularly useful in organic synthesis, where it can be used to introduce arsenic into organic molecules.
Electron Diffraction Studies
The compound’s vapor phase structure has been elucidated using gas electron diffraction . This method allows scientists to determine the precise molecular structures of substances in the gaseous state, which is essential for understanding their physical properties and reactivity.
Historical Medical Applications
Historically, arsenic triiodide was used in medical treatments under the name of Liam Donnelly’s solution. It was recommended for conditions such as rheumatism, arthritis, and malaria . While no longer in use due to toxicity concerns, studying its historical applications provides insights into the evolution of medical treatments.
Correlated Electron Phenomena
Studies involving arsenic triiodide have explored correlated electron phenomena . These phenomena are critical for understanding complex systems such as high-temperature superconductors and quantum materials.
Interface Studies
Research has suggested that arsenic triiodide adopts a more asymmetric geometry at the aqueous–solution–gas interface than in the bulk solution . This finding is significant for surface science and could impact the design of sensors and catalytic systems.
作用機序
Target of Action
Arsenic triiodide, like other arsenic compounds, primarily targets sulfur-containing proteins in the body . It is particularly potent in its interactions with these proteins, which play crucial roles in various biological processes .
Mode of Action
Arsenic triiodide dissolves in water and reacts very slowly to form arsenious acid and hydroiodic acid . The solution is highly acidic and can disrupt the function of various enzymes and proteins in the body, particularly those containing sulfhydryl groups . This disruption can lead to a variety of physiological changes and potential health effects .
Biochemical Pathways
Arsenic triiodide affects several biochemical pathways. It inhibits the pyruvate oxidation pathway and the tricarboxylic acid cycle, impairs gluconeogenesis, and reduces oxidative phosphorylation . These disruptions can have significant downstream effects, including energy production and metabolism .
Pharmacokinetics
Arsenic compounds, in general, are known to be rapidly absorbed and distributed throughout the body . They can accumulate in various tissues, particularly in the blood, kidney, and liver . The absolute bioavailability of arsenite (As III), a related compound, is reported to be 81.03% .
Result of Action
The molecular and cellular effects of arsenic triiodide’s action are diverse. It can induce oxidative stress, leading to damage at the cellular level . It can also cause genotoxicity, leading to DNA damage and potentially contributing to the development of cancer . Furthermore, it can alter protein function and activity, disrupting normal cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of arsenic triiodide. For instance, its toxicity can be influenced by the presence of other elements in the environment, such as phosphate . Additionally, the pH of the environment can affect the solubility and reactivity of arsenic triiodide .
Safety and Hazards
将来の方向性
The potential applications of Arsenic triiodide in materials science are currently being explored . For example, the untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are being reviewed and discussed .
特性
IUPAC Name |
triiodoarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsI3/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIBSPLDJGAHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsI3 | |
| Record name | arsenic triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arsenic_triiodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064843 | |
| Record name | Arsenous triiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6350 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange red solid; Oxygen form air slowly liberates iodine; [Merck Index] Red or orange powder; [MSDSonline] | |
| Record name | Arsenic triiodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
424 °C | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
6 g/100 ml water at 25 °C, 5.2 g/100 ml carbon disulfide, Freely sol in chloroform, benzene, toluene, xylene; less sol in ether, 1 in 42 /parts/ of alc, 30 g/100 ml hot water (decomp) | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.688 @ 25 °C/4 °C | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Arsenic triiodide | |
Color/Form |
Orange-red, trigonal rhombohedra from acetone; aq soln is yellow, Red hexagonal crystals | |
CAS RN |
7784-45-4 | |
| Record name | Arsenic iodide (AsI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic triiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenous triiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARSENIC TRIIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3029988O2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
140.9 °C | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)








